1-Heptylpiperidin-4-amine

説明

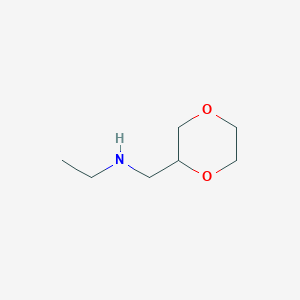

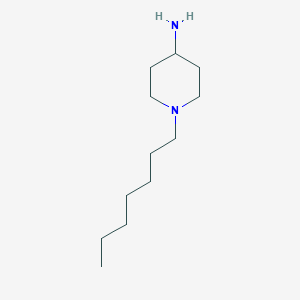

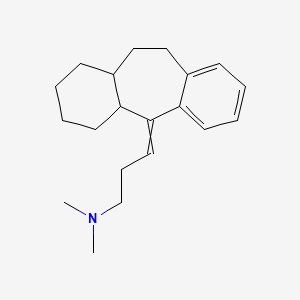

1-Heptylpiperidin-4-amine, also known as N-Heptyl-4-piperidinamine, is a chemical compound that falls under the class of piperidine derivatives . It has the molecular formula C12H26N2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with a heptyl (seven carbon) chain attached . The molecular weight is 198.35 g/mol.Chemical Reactions Analysis

Piperidine derivatives, including this compound, are known to be important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用

Bioisosteres in Receptor Antagonists 4-Amino-N-arylpiperidines, akin to 1-Heptylpiperidin-4-amine, have been identified as effective bioisosteres for N-arylpiperazines in dihydropyridine NPY1 receptor antagonists. These compounds are synthesized using a ZnCl2-mediated reductive amination reaction, indicating their potential in medicinal chemistry (Luo et al., 2004).

Catalysts in Nitro Compound Reduction The reduction of nitro compounds to amines, a key transformation in organic chemistry, involves the use of various catalysts. Graphene-based catalysts, for instance, have shown efficacy in this process. Amines, like this compound, play a crucial role in synthesizing drugs, biologically active molecules, and polymers (Nasrollahzadeh et al., 2020).

Magnetic Resonance in Chemistry Amines are significant in magnetic resonance studies. An investigation into the effect of the amino group on 1H chemical shifts in molecules, using conformationally fixed amines and their derivatives, demonstrates the relevance of compounds like this compound in understanding chemical shift effects in NMR spectroscopy (Basso et al., 2007).

Diversity Synthesis of N-Substituted Derivatives N-substituted derivatives, such as those of this compound, are synthesized for biomedical applications. A sequential three-component reaction under microwave irradiation illustrates the simplicity and efficiency of synthesizing these derivatives, which are crucial for biomedical screening (Han et al., 2010).

Helix Induction in Polymers Complexation with optically active amines, like this compound, can induce one-handed helical structures in certain polymers. This indicates the potential of amines in the field of polymer chemistry, particularly in the creation of optically active materials (Maeda et al., 2004).

pH Gradients in Biological Studies Amines are used to study pH gradients across biological membranes. The permeability and interaction of amines with membrane surfaces are crucial for understanding cellular processes, indicating the relevance of compounds like this compound in biochemistry and cell biology (Quintanilha & Mehlhorn, 1978).

Neurotropic Activity Study The study of neurotropic activities in various amines, including structural analogs of this compound, is crucial for developing new bioactive molecules for neurological applications. These studies are instrumental in pharmaceutical research focused on the nervous system (Zaliznaya et al., 2020).

Enzyme Modification for Biocatalysis The amination of enzymes, which can involve amines like this compound, is a key technique to improve enzyme functionality in biocatalytic processes. This modification can enhance enzyme interaction with supports or other chemical modifiers, indicating its importance in industrial biotechnology (Rodrigues et al., 2014).

Electrochemical Applications Amines are involved in electrochemical studies, such as in the oxidation processes on modified electrodes. The behavior of chiral amines at modified electrodes, potentially including this compound, is significant in analytical chemistry and sensor technology (Kashiwagi et al., 1999).

作用機序

Target of Action

1-Heptylpiperidin-4-amine is a piperidine derivative . Piperidine derivatives have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

Piperidine derivatives, in general, are known to interact with various biological targets to exert their effects . For instance, some piperidine derivatives act as inhibitors of dipeptidyl peptidase 4 (DPP-4), affecting glycemia through several mechanisms, including enhancement of glucose-dependent insulin secretion, slowed gastric emptying, and reduction of postprandial glucagon and food intake .

Biochemical Pathways

Piperidine derivatives, in general, are known to interact with various biochemical pathways depending on their specific targets . For instance, DPP-4 inhibitors, a class of piperidine derivatives, are known to affect the glucagon-like peptide 1 (GLP-1) pathway .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Piperidine derivatives, in general, are known to exert various effects at the molecular and cellular levels depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, light, pH, and the presence of other substances.

特性

IUPAC Name |

1-heptylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-2-3-4-5-6-9-14-10-7-12(13)8-11-14/h12H,2-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMGWASIYHDLJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)

![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)